molecular formula C17H17N B8305388 1-(4-Ethylbenzyl)-1H-indole

1-(4-Ethylbenzyl)-1H-indole

Cat. No. B8305388
M. Wt: 235.32 g/mol
InChI Key: OTHFLEXCWVCKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylbenzyl)-1H-indole is a useful research compound. Its molecular formula is C17H17N and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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properties

Product Name

1-(4-Ethylbenzyl)-1H-indole

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]indole

InChI

InChI=1S/C17H17N/c1-2-14-7-9-15(10-8-14)13-18-12-11-16-5-3-4-6-17(16)18/h3-12H,2,13H2,1H3

InChI Key

OTHFLEXCWVCKKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2C=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of indole (4.0 g, 34.1 mmol), potassium hydroxide (2.40 g, 42.6 mmol) in ethanol (200 mL) was added and the mixture solution was stirred at room temperature for two hours. The solvent was distilled under reduced pressure. The residue was dissolved in acetone (200 mL), and 1-chloromethyl-4-ethylbenzene (5.28 g, 34.1 mmol) was added thereto. The reaction mixture was stirred at room temperature a whole day and night, and then subjected to Celite filtration and the filtrate was distilled under reduced pressure. The obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:500)] to obtain the title compound (3.8 g, 47%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step Two
Yield
47%

Synthesis routes and methods II

Procedure details

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